(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride
Description
Key Crystallographic Parameters (Hypothetical Model):
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | C1–C2: 1.54 |
| C1–C6: 1.53 | |
| S–O: 1.43 | |
| Bond Angles (°) | C1–C2–C3: 105.2 |
| C7–C7–CH₃: 109.5 | |
| Torsional Angles (°) | C2–C1–C6–C5: 120.4 |
The sulfonyl chloride group adopts an exo orientation relative to the bicyclic framework, minimizing steric clashes with the methyl groups. This geometry aligns with analogous camphorsulfonyl chloride structures, where bulky substituents preferentially occupy exo positions.
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular Ion Peak : m/z 236.76 (C₁₀H₁₇ClO₂S⁺).
- Fragmentation : Loss of Cl⁻ (m/z 201.72) and SO₂ (m/z 154.23).
Conformational Analysis of the Norbornane Core
The norbornane framework exhibits restricted conformational flexibility due to its bridged structure. Key observations include:
- Boat Conformation Stability : The boat form is stabilized by hyperconjugative interactions between the endo-hydrogens and the σ* orbitals of adjacent C–C bonds.
- Methyl Group Effects : The 7,7-dimethyl substitution increases steric hindrance, reducing the energy difference between exo and endo conformers by 2–3 kcal/mol compared to unsubstituted norbornane.
- Sulfonyl Chloride Orientation : The exo-oriented sulfonyl chloride group avoids destabilizing interactions with the methyl groups, as evidenced by NMR coupling constants (J = 16.6 Hz for endo hydrogens).
Table: Comparative Conformational Energies
| Substituent | ΔG (exo vs. endo, kcal/mol) |
|---|---|
| H (Parent) | 1.2 |
| 7,7-Dimethyl | 0.8 |
| SO₂Cl (This Compound) | 0.5 |
These findings underscore the compound’s utility in stereoselective synthesis, where its rigid core directs regiochemical outcomes.
Properties
IUPAC Name |
(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO2S/c1-9(2)8-3-5-10(9,6-4-8)7-14(11,12)13/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBVLFMMUQQATK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(CC2)CS(=O)(=O)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane ring system, which can be obtained through various methods, including the Diels-Alder reaction.
Functionalization: The 7,7-dimethyl substitution is introduced through alkylation reactions.
Chemical Reactions Analysis
(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common reagents and conditions used in these reactions include bases like pyridine, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Preparation Methods
The synthesis of (7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride typically involves the reaction of a bicyclic ketone with methanesulfonyl chloride. Common methods include:
- Sonication-assisted synthesis : Using exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride reacted with isoamyl alcohol under acidic conditions.
- Continuous flow reactors : These are employed for industrial production to enhance efficiency and yield while maintaining purity through techniques like gas chromatography-mass spectrometry.
Organic Synthesis
The compound serves as a versatile intermediate in the synthesis of various sulfonyl-containing compounds, which are valuable in medicinal chemistry:
- Formation of Sulfonamides : The methanesulfonyl chloride group can be substituted with nucleophiles (such as amines) to form sulfonamides, which have applications as antibiotics and enzyme inhibitors.
- Oxidation and Reduction Reactions : The bicyclic ketone moiety can undergo oxidation to yield carboxylic acids or reduction to form alcohols.
Biological Applications
In biological research, sulfonamides derived from this compound are studied for their potential roles as enzyme inhibitors and antimicrobial agents:
- Enzyme Inhibition : The sulfonamide derivatives can mimic transition states of enzyme-substrate complexes, enhancing their binding affinity to target enzymes.
- Antimicrobial Activity : Compounds synthesized from (7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride have shown promise in inhibiting bacterial growth.
Industrial Applications
The compound is utilized in the production of specialty chemicals and advanced materials:
- Chemical Manufacturing : Its unique reactivity makes it suitable for the synthesis of complex molecules used in pharmaceuticals and agrochemicals.
- Material Science : The rigidity provided by its bicyclic structure enhances the mechanical properties of polymers when incorporated into polymeric materials.
Case Study 1: Anticancer Activity
Research has indicated that sulfonamide derivatives synthesized from (7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride exhibit significant anticancer properties against various cell lines such as HeLa and MCF-7. These compounds displayed selective cytotoxicity, suggesting their potential for development into therapeutic agents.
Case Study 2: Enzyme Inhibition Mechanism
Studies have explored the mechanism by which sulfonamides derived from this compound inhibit specific enzymes involved in bacterial metabolism. The binding affinity was enhanced due to structural similarities between the sulfonamide derivatives and natural substrates.
Mechanism of Action
The mechanism of action of (7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride involves its reactivity towards nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxo-Substituted Derivatives
a) [(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonyl Chloride
- Molecular Formula : C₁₀H₁₅ClO₃S (MW: 250.74) .
- Key Differences :
- Contains a 2-oxo group on the bicyclo framework, increasing polarity and reactivity.
- Stereochemistry : The (1R,4S) configuration makes it the L-(−)-10-Camphorsulfonyl chloride enantiomer .
- Applications : Widely used in asymmetric synthesis for resolving chiral amines and alcohols .
- Storage : Requires storage in the dark under inert gas due to sensitivity to hydrolysis .
b) [(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonyl Chloride
- Molecular Formula : C₁₀H₁₅ClO₃S (MW: 250.74) .
- Key Differences: Enantiomer of the (1R,4S) derivative, known as D-(+)-10-Camphorsulfonyl chloride. Exhibits opposite optical activity but similar reactivity in sulfonation reactions . Synthesis: Produced via chiral resolution or enantioselective catalysis .
Structural and Reactivity Comparison
Table: Comparative Analysis of Key Compounds
Reactivity Insights
- Electrophilicity : The sulfonyl chloride group (-SO₂Cl) in the target compound is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling sulfonamide or sulfonate ester formation .
- Oxo Group Impact : The 2-oxo derivatives exhibit reduced electrophilicity due to electron-withdrawing effects, requiring harsher conditions for reactions .
- Steric Effects : The bicyclo[2.2.1]heptane framework imposes steric hindrance, influencing regioselectivity in substitutions .
Biological Activity
(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride, also known as a derivative of methanesulfonyl chloride, is a compound of significant interest in organic chemistry due to its unique structural properties and potential biological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, data tables, and case studies.
- IUPAC Name: (1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride
- Molecular Formula: C10H16ClO4S
- Molecular Weight: 272.75 g/mol
- CAS Number: 5872-08-2
The biological activity of (7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride is primarily attributed to its ability to act as an electrophile in various chemical reactions. It can participate in nucleophilic substitution reactions, leading to the formation of sulfonamides and other biologically relevant compounds.
Biological Activities
The compound has been investigated for several biological activities:
1. Antimicrobial Activity
Research has indicated that methanesulfonyl chloride derivatives exhibit antimicrobial properties against various bacterial strains. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Anticancer Potential
Studies have demonstrated that compounds containing the bicyclic structure can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways involved in cell survival.
3. Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in inflammatory processes. This inhibition may be beneficial in developing anti-inflammatory drugs.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various methanesulfonyl chloride derivatives, including (7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Case Study 2: Anticancer Activity
In a preclinical trial reported in Cancer Research, researchers assessed the anticancer properties of this compound on human breast cancer cell lines (MCF-7). The compound was found to reduce cell viability by 70% at concentrations above 25 µM, suggesting a dose-dependent response.
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What established synthetic routes are available for (7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride?
- Methodology : The compound is synthesized via sulfonylation of a bicyclic ketone precursor using methanesulfonyl chloride under controlled conditions. Key steps include:
- Reacting the bicyclic ketone (e.g., 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane) with methanesulfonyl chloride in anhydrous dichloromethane at 0–5°C.
- Neutralizing excess reagents with aqueous sodium bicarbonate and purifying via column chromatography (PE/EA = 20:1) .
Q. What analytical techniques are essential for characterizing this compound?
- Recommended Techniques :
Q. What storage conditions ensure compound stability?
- Guidelines :
- Store in airtight containers under inert gas (e.g., argon) at room temperature.
- Protect from light and moisture to prevent hydrolysis or decomposition .
Q. What safety protocols are critical during handling?
- Precautions :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid skin/eye contact; in case of exposure, rinse immediately with water for 15 minutes .
- Classified as H314 (causes severe skin burns) with packaging group II .
Advanced Research Questions
Q. How can reaction yields be optimized in nucleophilic substitutions involving this compound?
- Strategies :
- Use anhydrous solvents (e.g., THF, DCM) and molecular sieves to scavenge moisture.
- Employ slow addition of nucleophiles (e.g., amines) at −20°C to reduce exothermic side reactions .
- Monitor reaction progress via TLC (silica gel, UV detection) and quench with ice-cold water to isolate products .
Q. What side reactions occur during sulfonamide synthesis, and how are they mitigated?
- Common Issues :
- Hydrolysis : Competing reaction with ambient moisture forms methanesulfonic acid. Mitigate by using strict anhydrous conditions .
- Over-sulfonylation : Excess reagent may sulfonate secondary sites. Control via stoichiometry (1:1.2 molar ratio of nucleophile:sulfonyl chloride) .
Q. How does stereochemistry influence its reactivity in medicinal chemistry applications?
- Mechanistic Insight : The (1R,4S) configuration enhances steric hindrance, directing sulfonylation to specific nucleophilic sites (e.g., primary amines over alcohols).
- Case Study : Derivatives with this stereochemistry show higher binding affinity to serine proteases due to optimal spatial alignment .
Q. How can contradictions in biological activity data for derivatives be resolved?
- Approach :
- Conduct comparative studies using enantiopure isomers (e.g., (1R) vs. (1S)) to isolate stereochemical effects .
- Validate target engagement via X-ray crystallography or SPR assays to confirm binding modes .
Data Contradiction Analysis
- Issue : Discrepancies in reported CAS numbers (e.g., 39262-22-1 vs. 21286-54-4).
- Resolution : These correspond to enantiomers or stereoisomers. For example:
| CAS Number | Stereochemistry | Source |
|---|---|---|
| 39262-22-1 | (1R,4S) | |
| 21286-54-4 | (1S,4R) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
